Laudexium - 47905-44-2

Laudexium

Catalog Number: EVT-272621
CAS Number: 47905-44-2
Molecular Formula: C52H74N2O8+2
Molecular Weight: 855.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laudexium is a neuromuscular blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs, used adjunctively in surgical anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.
Synthesis Analysis

The synthesis of Laudexium involves several steps that can vary based on the specific precursor materials used. The general approach includes:

  1. Starting Materials: The synthesis begins with readily available amines and alkylating agents.
  2. Quaternization: The process typically involves quaternizing a tertiary amine to form the quaternary ammonium salt characteristic of neuromuscular blockers.
  3. Yield Optimization: Techniques such as lithium aluminum hydride reduction and various alkylation methods are employed to enhance yield and purity .

The synthesis parameters may include temperature control, reaction time, and the use of solvents that favor the formation of the desired product while minimizing by-products.

Molecular Structure Analysis

Laudexium has a complex molecular structure characterized by:

  • Core Structure: The compound features a central nitrogen atom that is quaternized, contributing to its neuromuscular blocking properties.
  • Functional Groups: It contains multiple hydroxyl and methyl groups, which influence its pharmacokinetic properties.
  • 3D Configuration: The spatial arrangement of atoms in Laudexium is crucial for its interaction with nicotinic acetylcholine receptors, which are pivotal in its mechanism of action .
Chemical Reactions Analysis

Laudexium participates in several key chemical reactions:

  1. Quaternization Reactions: These involve the alkylation of tertiary amines to form quaternary ammonium compounds.
  2. Hydrolysis: In vivo, it can undergo hydrolysis, leading to the release of active metabolites.
  3. Antagonistic Interactions: Its effects can be reversed by anticholinesterases, which inhibit the breakdown of acetylcholine, thereby competing with Laudexium at the neuromuscular junction .
Mechanism of Action

Laudexium acts primarily as a competitive antagonist at the neuromuscular junction:

  • Binding to Receptors: It binds to nicotinic acetylcholine receptors on the motor end plate, preventing acetylcholine from eliciting muscle contraction.
  • Effects on Muscle Fiber: This blockade results in muscle paralysis, which is advantageous during surgical procedures where muscle relaxation is required .
  • Reversal Mechanism: The action can be reversed by administering anticholinesterases, which increase acetylcholine levels at the synaptic cleft, overcoming the competitive blockade .
Physical and Chemical Properties Analysis

Laudexium exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its ionic nature.
  • Stability: As a quaternary ammonium compound, it has relatively good stability under physiological conditions but may degrade over time or under extreme conditions.
  • Bioavailability: When administered intravenously, it achieves nearly 100% bioavailability .
Applications

While no longer widely used due to safety concerns, Laudexium has had several scientific applications:

  1. Surgical Anesthesia: It was primarily used for inducing muscle relaxation during surgical procedures.
  2. Research Tool: In pharmacological studies, it served as a model compound for exploring neuromuscular blocking mechanisms and receptor interactions.
  3. Historical Significance: Its development contributed to understanding neuromuscular pharmacology and laid groundwork for safer alternatives in clinical practice .
Historical Context of Laudexium in Neuromuscular Pharmacology

Laudexium’s Emergence in Mid-20th Century Anesthesia Practices

Laudexium (also known as Laudolissin) emerged in the 1950s as a synthetic non-depolarizing neuromuscular blocking agent (NMBA), developed to address the limitations of naturally derived curare alkaloids like tubocurarine. Its synthesis represented a strategic shift toward engineered quaternary ammonium compounds, characterized by dual quaternary nitrogen groups essential for binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Unlike tubocurarine—extracted from Chondrodendron tomentosum plants—Laudexium was a product of systematic molecular optimization, featuring an extended polymethylene chain between its quaternary heads. This design aimed to enhance receptor affinity while moderating histamine release, a significant cause of tubocurarine’s hemodynamic instability [5] [9].

Clinically, Laudexium was introduced as a long-duration NMBA, with effects lasting 60–120 minutes, making it suitable for prolonged surgeries. Its uptake in anesthesia practices coincided with the era of "balanced anesthesia," where muscle relaxants complemented inhaled anesthetics to reduce intraoperative movement. However, its adoption was tempered by the concurrent rise of succinylcholine (a depolarizing NMBA) for rapid intubation, highlighting Laudexium's niche as a controlled-relaxation agent rather than a first-choice inducer [4] [9].

Table 1: Key Properties of Laudexium

PropertyDetail
Chemical ClassBis-quaternary ammonium compound
Duration of ActionLong (60–120 minutes)
Primary MechanismCompetitive nAChR antagonism
Structural InnovationPolymethylene chain linking quaternary groups

Role in the Evolution of Non-Depolarizing Neuromuscular Blocking Agents (NMBAs)

Laudexium played a pivotal role in the transition from plant-derived NMBAs to synthetic analogs, illustrating three critical advancements in NMBA pharmacology:

  • Reduced Autonomic Effects: Unlike tubocurarine, which inhibited autonomic ganglia and triggered histamine-mediated hypotension, Laudexium’s rigid structure minimized ganglionic blockade. This aligned with the pursuit of cardiovascular stability in NMBAs, later perfected in agents like vecuronium [5] [8].
  • Template for Metabolic Innovations: Though Laudexium relied on renal excretion—a limitation in patients with kidney dysfunction—it inspired future benzylisoquinolinium agents (e.g., atracurium) incorporating Hofmann elimination. This pH- and temperature-dependent self-degradation pathway enabled organ-independent metabolism, reducing accumulation risks [3] [8].
  • Structure-Activity Relationship (SAR) Refinement: Laudexium’s bis-quaternary design demonstrated that inter-onium distance governed potency. Its 10–12 atom chain optimized receptor binding, informing later steroidal NMBAs (e.g., rocuronium) where inter-nitrogen spacing was replicated via steroid ring geometry [5] [9].

Thus, Laudexium served as a proof-of-concept for engineering synthetic NMBAs with predictable pharmacokinetics and fewer side effects, accelerating the development of intermediate-duration agents like pancuronium [4] [9].

Comparative Analysis With Tubocurarine: Efficacy and Limitations

Laudexium and tubocurarine shared clinical applications but diverged significantly in efficacy and safety profiles, as evidenced by mid-20th-century studies:

  • Potency and Duration: Laudexium was approximately 1.5–2 times more potent than tubocurarine, requiring lower doses for equivalent blockade. However, both exhibited long durations (>60 minutes), limiting flexibility in short procedures [5] [9].
  • Hemodynamic Impact: Tubocurarine caused dose-dependent hypotension via histamine release and ganglionic blockade. In contrast, Laudexium’s synthetic structure reduced histamine liberation, offering improved hemodynamic stability—though not to the degree seen in later agents like cisatracurium [5] [8].
  • Metabolic Limitations: Both drugs depended on renal elimination, posing risks in nephropathic patients. Tubocurarine’s additional hepatic metabolism did not prevent prolonged effects, mirroring Laudexium’s vulnerability to accumulation [3] [8].

Table 2: Laudexium vs. Tubocurarine Pharmacological Profile

ParameterLaudexiumTubocurarineClinical Implication
Relative Potency1.5–2x higherBaselineLower Laudexium doses needed
Histamine ReleaseModerateHighFewer hypotensive episodes with Laudexium
Ganglionic BlockadeMinimalSignificantReduced autonomic disruption
Primary EliminationRenalRenal/HepaticBoth contraindicated in renal impairment

Laudexium’s decline by the 1970s was hastened by the rise of steroid-based NMBAs (e.g., pancuronium) and benzylisoquinolinium successors (e.g., atracurium), which offered shorter durations and organ-independent metabolism. Nonetheless, it remains a milestone in NMBA history, bridging curare’s legacy to modern pharmacologically engineered agents [5] [9].

Properties

CAS Number

47905-44-2

Product Name

Laudexium

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium

Molecular Formula

C52H74N2O8+2

Molecular Weight

855.2 g/mol

InChI

InChI=1S/C52H74N2O8/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3/q+2

InChI Key

LZVKNJYOWMYBAU-UHFFFAOYSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Solubility

Soluble in DMSO

Synonyms

Laudexium; Laudexium ion; Laudexium cation;

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.